
Silacyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silinane, also known as silicane, is an inorganic compound with the chemical formula SiH4. It is a colorless, pyrophoric, and toxic gas with a sharp, repulsive, pungent smell, somewhat similar to that of acetic acid. Silinane is of practical interest as a precursor to elemental silicon and is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Silinane can be produced by several routes. Typically, it arises from the reaction of hydrogen chloride with magnesium silicide. Another method involves treating metallurgical-grade silicon with hydrogen chloride at about 300°C to produce trichlorosilane, which is then converted to a mixture of silinane and silicon tetrachloride .
Industrial Production Methods
The industrial production of silinane often involves the reduction of silicon tetrafluoride with sodium hydride or the reduction of silicon tetrachloride with lithium aluminium hydride. These methods are preferred due to their efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Silinane undergoes various chemical reactions, including:
Oxidation: Silinane reacts with oxygen to form silicon dioxide and water.
Reduction: Silinane can be reduced to elemental silicon.
Substitution: Silinane can undergo substitution reactions with halogens to form halogenated silanes.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions to prevent unwanted side reactions and ensure the desired product yield .
Major Products Formed
The major products formed from these reactions include silicon dioxide, elemental silicon, and various halogenated silanes .
Applications De Recherche Scientifique
Silinane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in biosensors due to its semiconductor properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the production of high-purity silicon for electronic devices and as a coupling agent in coatings
Mécanisme D'action
The mechanism by which silinane exerts its effects involves its ability to form strong bonds with other elements, particularly oxygen. This property makes it useful in various applications, such as the formation of silicon dioxide in oxidation reactions. The molecular targets and pathways involved in its reactions are primarily related to its ability to form stable silicon-oxygen bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to silinane include:
Methane (CH4): Similar tetrahedral structure but contains carbon instead of silicon.
Germane (GeH4): Contains germanium instead of silicon.
Stannane (SnH4): Contains tin instead of silicon.
Plumbane (PbH4): Contains lead instead of silicon.
Uniqueness of Silinane
Silinane is unique due to its high reactivity and ability to form strong silicon-oxygen bonds. This property makes it particularly useful in the production of high-purity silicon and as a precursor for various silicon-containing compounds .
Propriétés
Formule moléculaire |
C5H10Si |
|---|---|
Poids moléculaire |
98.22 g/mol |
InChI |
InChI=1S/C5H10Si/c1-2-4-6-5-3-1/h1-5H2 |
Clé InChI |
IMHXHWVUYGQSMN-UHFFFAOYSA-N |
SMILES canonique |
C1CC[Si]CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Benzyl-1H-pyrrol-2-yl)methyl]-3,5,5-trimethyl-N-(propan-2-yl)hexanamide](/img/structure/B14727654.png)
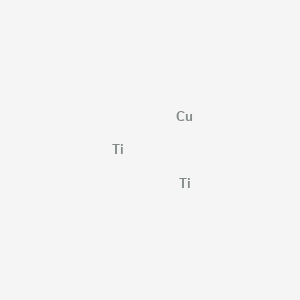
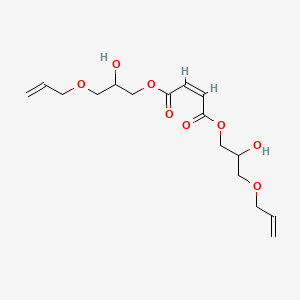

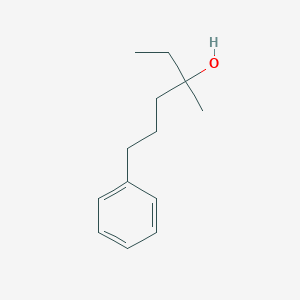
![2-[(E)-1-phenylhept-1-en-2-yl]-1,3-dioxane](/img/structure/B14727690.png)
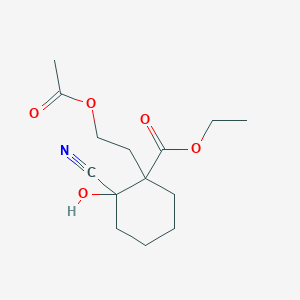
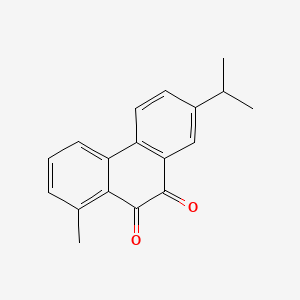
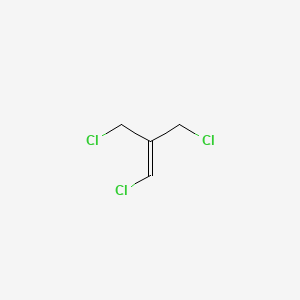
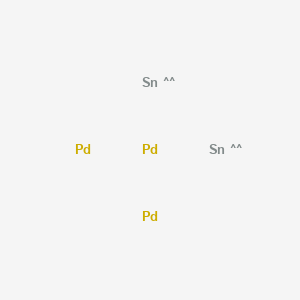

![[1-[(Dimethylamino)methyl]naphthalen-2-yl] 4-aminobenzoate](/img/structure/B14727719.png)


